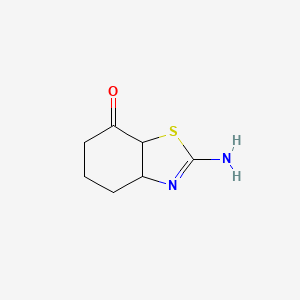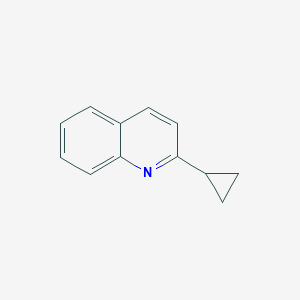
2-Cyclopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylquinoline is a heterocyclic aromatic compound that features a quinoline core with a cyclopropyl group attached at the second position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylquinoline can be achieved through several methods. One notable method involves the isomerization of a terminal olefin followed by enamide-ene or diene metathesis . This method allows for the construction of the quinoline core with a chiral cyclopropane substituent. Another approach involves the use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, to introduce the cyclopropyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally friendly and sustainable methods. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with diverse substituents.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the development of agrochemicals, dyes, and materials science.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound’s unique structure allows it to bind effectively to these targets, making it a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclopropylquinoline-4-carboxylic acid
- This compound-4-carbohydrazide
- 2-Alkyl-quinoline-4-carboxylic acids
Comparison: this compound stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H11N |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-cyclopropylquinoline |
InChI |
InChI=1S/C12H11N/c1-2-4-11-9(3-1)7-8-12(13-11)10-5-6-10/h1-4,7-8,10H,5-6H2 |
InChI-Schlüssel |
MKEUDOGZIJGFJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)
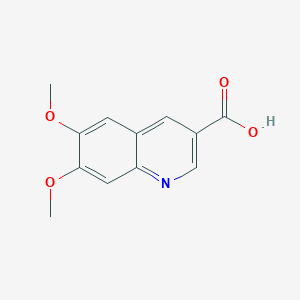
![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)

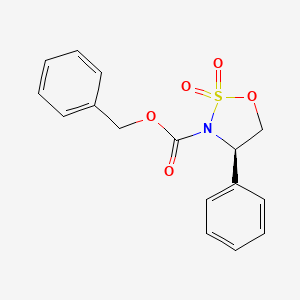
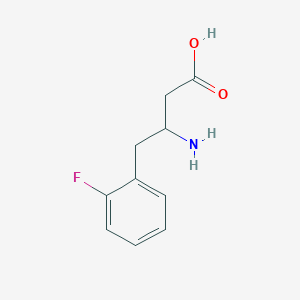
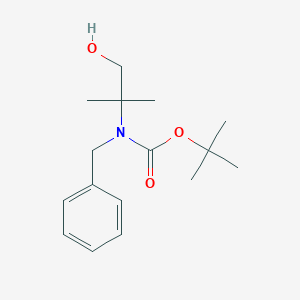
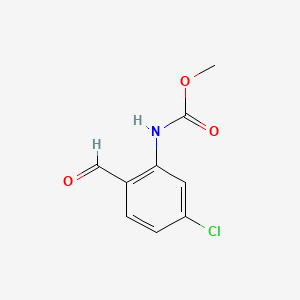
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
